8-Decenoic acid, 10-oxo-, (E)-
Overview
Description
(E)-10-Oxo-8-decenoic acid is a unique organic compound characterized by its distinct structure, which includes a ketone group and a double bond in its carbon chain
Scientific Research Applications
(E)-10-Oxo-8-decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Oxo-8-decenoic acid typically involves the oxidation of unsaturated fatty acids. One common method is the biotransformation of oleic acid using specific strains of bacteria such as Pseudomonas aeruginosa. This process involves the conversion of oleic acid to 10-hydroxy-8(E)-octadecenoic acid, which is then further oxidized to produce (E)-10-Oxo-8-decenoic acid .
Industrial Production Methods: Industrial production of (E)-10-Oxo-8-decenoic acid often employs large-scale bioreactors where the bacterial strains are cultured under controlled conditions. The reaction conditions, including temperature, pH, and the presence of chelating agents like EDTA, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: (E)-10-Oxo-8-decenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 10-hydroxy-8-decenoic acid.
Substitution: Halogenated derivatives of (E)-10-Oxo-8-decenoic acid.
Mechanism of Action
The mechanism of action of (E)-10-Oxo-8-decenoic acid involves its interaction with cellular components. In biological systems, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes. This leads to programmed cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
10-Hydroxy-8(E)-octadecenoic acid: A hydroxylated derivative with similar biological activities.
7,10-Dihydroxy-8(E)-octadecenoic acid: Another derivative with additional hydroxyl groups, known for its fungicidal properties.
Uniqueness: (E)-10-Oxo-8-decenoic acid is unique due to its specific structure, which combines a ketone group and a double bond. This structure imparts distinct chemical reactivity and biological activity, setting it apart from its hydroxylated counterparts .
Properties
IUPAC Name |
10-oxodec-8-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5,7,9H,1-4,6,8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQBOMIASXPQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711970 | |
Record name | 10-Oxodec-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69152-89-2 | |
Record name | 10-Oxodec-8-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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